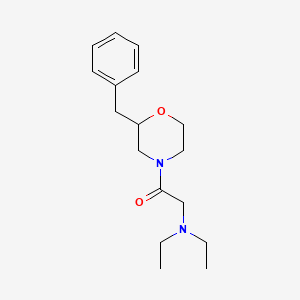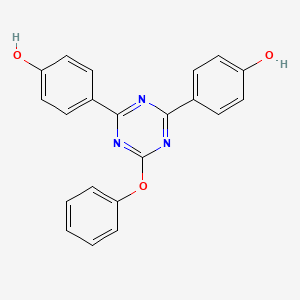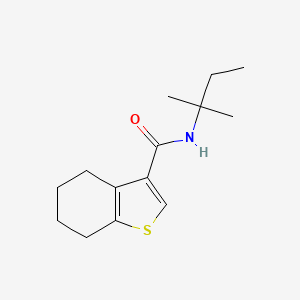
2-(2-benzyl-4-morpholinyl)-N,N-diethyl-2-oxoethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-benzyl-4-morpholinyl)-N,N-diethyl-2-oxoethanamine, also known as BDME, is a chemical compound that belongs to the class of psychoactive drugs. It is a potent and selective agonist of the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes. BDME has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
2-(2-benzyl-4-morpholinyl)-N,N-diethyl-2-oxoethanamine exerts its effects by binding to the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes such as calcium signaling, protein folding, and cell survival. Activation of the sigma-1 receptor by 2-(2-benzyl-4-morpholinyl)-N,N-diethyl-2-oxoethanamine leads to the modulation of various neurotransmitter systems, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
2-(2-benzyl-4-morpholinyl)-N,N-diethyl-2-oxoethanamine has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and glutamate in the brain, which are neurotransmitters that are involved in the regulation of mood, cognition, and behavior. 2-(2-benzyl-4-morpholinyl)-N,N-diethyl-2-oxoethanamine has also been shown to increase the expression of various neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-benzyl-4-morpholinyl)-N,N-diethyl-2-oxoethanamine has several advantages for use in lab experiments. It is a potent and selective agonist of the sigma-1 receptor, which allows for the precise modulation of this target. 2-(2-benzyl-4-morpholinyl)-N,N-diethyl-2-oxoethanamine is also relatively stable and easy to synthesize, which makes it a convenient tool for studying the sigma-1 receptor. However, 2-(2-benzyl-4-morpholinyl)-N,N-diethyl-2-oxoethanamine has some limitations for use in lab experiments. It has a relatively short half-life, which requires frequent dosing to maintain its effects. 2-(2-benzyl-4-morpholinyl)-N,N-diethyl-2-oxoethanamine is also a psychoactive drug, which may complicate the interpretation of behavioral and cognitive assays.
Orientations Futures
There are several future directions for research on 2-(2-benzyl-4-morpholinyl)-N,N-diethyl-2-oxoethanamine. One area of interest is the development of more selective and potent sigma-1 receptor agonists that can be used as therapeutic agents for neurological and psychiatric disorders. Another area of interest is the investigation of the molecular mechanisms underlying the effects of 2-(2-benzyl-4-morpholinyl)-N,N-diethyl-2-oxoethanamine on the sigma-1 receptor and its downstream signaling pathways. Finally, the potential use of 2-(2-benzyl-4-morpholinyl)-N,N-diethyl-2-oxoethanamine as a tool for studying the sigma-1 receptor in various animal models of disease warrants further investigation.
Méthodes De Synthèse
The synthesis of 2-(2-benzyl-4-morpholinyl)-N,N-diethyl-2-oxoethanamine involves the reaction of N,N-diethyl-2-aminoethanol with benzyl chloride in the presence of sodium hydroxide to yield N,N-diethyl-2-benzylethanolamine. This intermediate is then reacted with morpholine and acetic anhydride to produce 2-(2-benzyl-4-morpholinyl)-N,N-diethyl-2-oxoethanamine.
Applications De Recherche Scientifique
2-(2-benzyl-4-morpholinyl)-N,N-diethyl-2-oxoethanamine has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective, antidepressant, anxiolytic, and antipsychotic effects in animal models. 2-(2-benzyl-4-morpholinyl)-N,N-diethyl-2-oxoethanamine has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
1-(2-benzylmorpholin-4-yl)-2-(diethylamino)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-3-18(4-2)14-17(20)19-10-11-21-16(13-19)12-15-8-6-5-7-9-15/h5-9,16H,3-4,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSWVYDTQXTSML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)N1CCOC(C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-phenyl-1-[(5-phenyl-3-isoxazolyl)carbonyl]-3-piperidinamine](/img/structure/B6007462.png)
![10-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-10H-phenothiazine](/img/structure/B6007470.png)
![4-{[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}phenol](/img/structure/B6007472.png)
![11-(1-naphthylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6007478.png)
![4-[({2-[(1-ethylpropylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetyl)amino]benzoic acid](/img/structure/B6007481.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(1H-1,2,4-triazol-1-ylacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6007488.png)

![N-[(2-isopropyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenylalanine](/img/structure/B6007530.png)
![3-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B6007535.png)

![5-{1-[(4-oxo-3(4H)-quinazolinyl)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6007552.png)
![7-(2,3-dimethoxybenzyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6007558.png)
![3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-2-propionylcyclohex-2-en-1-one](/img/structure/B6007565.png)
![7-(cyclohexylmethyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6007583.png)